While some chemical suppliers offer this compound, the descriptions primarily focus on its CAS number, formula, and availability, with no mention of its research applications [, , ].
Based on the chemical structure of 3-(Isopropylamino)propanenitrile, which contains both an amine and a nitrile functional group, it is possible that it could be explored in various research areas, including:
3-(Isopropylamino)propanenitrile, with the chemical formula C₆H₁₂N₂ and CAS number 692-98-8, is a nitrile compound characterized by the presence of an isopropylamino group attached to a propanenitrile backbone. It has a molecular weight of 112.17 g/mol and is recognized for its potential in various chemical and biological applications. The compound's structure includes a propanenitrile moiety, which contributes to its reactivity and biological properties.
3-(Isopropylamino)propanenitrile can undergo several chemical transformations:
Research indicates that 3-(Isopropylamino)propanenitrile exhibits biological activities that may include:
Several synthesis methods for 3-(Isopropylamino)propanenitrile have been documented:
3-(Isopropylamino)propanenitrile finds applications in various fields:
Several compounds share structural similarities with 3-(Isopropylamino)propanenitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(tert-Butylamino)propanenitrile | Contains a tert-butyl group instead | Potentially different steric effects |
3-(Cyclopropylamino)propanenitrile | Features a cyclopropyl group | May exhibit distinct reactivity patterns |
3-(Amino)propanenitrile | Lacks the isopropyl group | Simpler structure may lead to different properties |
3-(Isopropylamino)propanenitrile's unique combination of an isopropyl group and a nitrile functional group distinguishes it from these similar compounds, potentially affecting its reactivity and biological activity.
Corrosive;Irritant